BenchChemオンラインストアへようこそ!

Bombesin

Receptor pharmacology Binding affinity Peptide selectivity

Bombesin is the prototypical high-affinity ligand for human GRPR (BB2; Ki=1.4±0.2 nM) with ~300-fold selectivity over NMB. Unlike GRP or NMB, native bombesin provides consistent pharmacology essential for oncology research and radiopharmaceutical development targeting GRPR-overexpressing malignancies (prostate, breast, lung, pancreatic). Negligible BRS-3 affinity (IC₅₀>3,000 nM) ensures GRPR-specific signaling. Critical for translational studies: rodent GRPR pharmacology shows no correlation with human (r=0.131). Procure precisely defined bombesin for reliable receptor occupancy assays and novel GRPR-targeted agent calibration.

Molecular Formula C71H110N24O18S
Molecular Weight 1619.9 g/mol
Cat. No. B8815690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBombesin
Molecular FormulaC71H110N24O18S
Molecular Weight1619.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4
InChIInChI=1S/C71H110N24O18S/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-/m0/s1
InChIKeyQXZBMSIDSOZZHK-DOPDSADYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bombesin Peptide for Oncology and Theranostic Procurement: GRPR and NMBR Targeting with Defined Binding Parameters


Bombesin is a 14-amino acid amphibian tetradecapeptide (pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) [1] that serves as the prototypical high-affinity ligand for the mammalian gastrin-releasing peptide receptor (GRPR; BB2), while also exhibiting measurable cross-reactivity with the neuromedin B receptor (NMBR; BB1) [2]. As the reference agonist for bombesin receptor pharmacology, it is extensively utilized in oncology research, radiopharmaceutical development, and theranostic applications due to the overexpression of its cognate receptors in prostate, breast, lung, and pancreatic malignancies [3]. Native bombesin binds human GRPR with a Ki of 1.4 ± 0.2 nM and displays approximately 300-fold selectivity over NMB, establishing the benchmark against which all bombesin analogs and GRPR-targeting agents are evaluated [4].

Bombesin Procurement: Why Receptor Selectivity and Species Pharmacophore Divergence Preclude Simple Analogue Substitution


Interchange of bombesin with its mammalian homologs—gastrin-releasing peptide (GRP) and neuromedin B (NMB)—or with synthetic derivatives is scientifically unsound due to profound, quantifiable differences in receptor binding selectivity, species-specific pharmacology, and functional signaling outcomes. Bombesin binds human GRPR with high affinity (Ki = 1.4 nM) but exhibits only weak affinity for human NMBR (Ki ≈ 30-35 nM) [1], whereas NMB demonstrates the inverse selectivity profile with 115-fold greater affinity for NMBR over GRPR [2]. Critically, the human GRP receptor pharmacophore differs markedly from that of rodents, with no correlation observed between human and rat GRPR affinities (r = 0.131, p = 0.54), meaning that preclinical data generated with rodent receptors cannot be reliably extrapolated to human applications [3]. Furthermore, bombesin exhibits negligible binding to the orphan bombesin receptor subtype-3 (BRS-3; IC₅₀ > 3,000 nM), whereas certain synthetic analogs containing β-alanine at position 11 acquire high BRS-3 affinity, fundamentally altering receptor engagement profiles [4]. These non-substitutable pharmacological properties necessitate procurement of precisely defined bombesin or bombesin-based agents validated on the relevant human receptor system for the intended application.

Bombesin Quantitative Differentiation: Comparative Binding Affinity, Receptor Selectivity, and Tumor-Targeting Evidence


Bombesin vs. GRP vs. NMB: Comparative Human GRPR and NMBR Binding Affinity Data for Cell Line Selection

Bombesin exhibits a clear quantitative differentiation in its receptor binding profile compared to its closest mammalian homologs, gastrin-releasing peptide (GRP) and neuromedin B (NMB). Bombesin binds the human GRPR with high affinity (Ki = 1.4 ± 0.2 nM), approximately 4-fold higher than GRP and 300-fold higher than NMB at this receptor. Conversely, at the human NMBR, NMB displays the highest affinity (Ki = 8.1 ± 5.2 nM), with bombesin exhibiting approximately 4-fold lower affinity and GRP showing approximately 600-fold lower affinity [1]. In a separate cell-based phospholipase C activation assay using hGRPR Balb-3T3 cells, bombesin demonstrated an IC₅₀ of 0.07 ± 0.01 nM compared to NMB's IC₅₀ of 50.1 ± 2.5 nM, representing an approximately 715-fold greater potency for bombesin at the GRP receptor [2].

Receptor pharmacology Binding affinity Peptide selectivity

Bombesin-Based GRPR Antagonists vs. Agonists: Superior In Vivo Tumor Uptake and Tumor-to-Kidney Ratio Quantification

A paradigm-shifting head-to-head comparison of bombesin-derived GRP receptor (GRPR) antagonist (Demobesin 1) versus GRPR agonist (Demobesin 4) demonstrates that antagonism confers quantifiably superior tumor-targeting properties in vivo. In PC3 tumor-bearing mice, ⁹⁹ᵐTc-labeled Demobesin 1 (antagonist) exhibited markedly higher tumor uptake than ⁹⁹ᵐTc-labeled Demobesin 4 (agonist) at 1, 4, and 24 hours post-injection, despite the agonist showing 4.5- to 9-fold higher in vitro cellular uptake (45% of total added radioactivity for agonist vs. 5-10% for antagonist) [1]. Critically, the tumor-to-kidney ratio at 4 hours was 5.2 for the antagonist Demobesin 1 compared to only 0.7 for the agonist Demobesin 4, representing a 7.4-fold improvement in this clinically relevant imaging contrast metric [1]. In a separate preclinical study using glioblastoma U-251 xenografts, the GRPR antagonist ¹⁷⁷Lu-labeled RM2 demonstrated increased tumor uptake compared to the GRPR agonist ¹⁷⁷Lu-labeled AMBA, with more rapid washout from receptor-positive organs including pancreas, intestine, and stomach [2].

Radiopharmaceuticals Tumor targeting Theranostics

Bombesin Receptor Agonist Human vs. Rat Pharmacology: Non-Correlation Evidence Demanding Species-Specific Compound Validation

A systematic comparison of 24 bombesin receptor agonists across human and rat GRP receptors reveals a critical, quantifiable divergence in receptor pharmacology that precludes cross-species extrapolation. There was no statistically significant correlation between agonist affinities for human GRP receptors and rat GRP receptors (correlation coefficient r = 0.131, p = 0.54) [1]. In stark contrast, human and rat NMB receptor affinities demonstrated a strong and highly significant correlation (r = 0.71, p < 0.0001) [1]. This species divergence is receptor subtype-specific: the pharmacophore for GRPR agonists differs markedly between humans and rodents, whereas the NMBR pharmacophore is largely conserved. Bombesin itself binds human GRPR with a Ki of 1.4 ± 0.2 nM and rat GRPR with a Ki of approximately 3.2 nM, whereas GRP exhibits a Ki of approximately 5.6 nM at human GRPR and 0.8 nM at rat GRPR, demonstrating that even the rank order of native ligand affinities is species-dependent [2].

Species-specific pharmacology Receptor binding Preclinical translation

Bombesin Differential Receptor Subtype Engagement: Quantified Selectivity Gap Between GRPR and BRS-3

Bombesin exhibits a pronounced selectivity gap between its primary target, the GRP receptor (GRPR), and the orphan bombesin receptor subtype-3 (BRS-3), a feature that distinguishes it from certain synthetic analogs. In functional phospholipase C activation assays using hBRS-3 transfected Balb-3T3 cells, bombesin required concentrations exceeding 3,000 nM to elicit a response (IC₅₀ > 3,000 nM), whereas it potently activated hGRPR with an IC₅₀ of 0.07 ± 0.01 nM in the same cellular background [1]. This represents a >42,800-fold selectivity window for GRPR over BRS-3. In contrast, synthetic bombesin analogs containing β-alanine at position 11 ([β-Ala¹¹]Bn) acquire high affinity for hBRS-3 (IC₅₀ values in the nanomolar range) while retaining high affinity for both GRPR and NMBR, fundamentally altering the receptor engagement profile [2]. The naturally occurring mammalian peptides GRP and NMB similarly exhibit negligible BRS-3 affinity (IC₅₀ > 3,000 nM), confirming that bombesin's BRS-3 selectivity profile is characteristic of the native peptide class [1].

Receptor selectivity BRS-3 Off-target binding

Bombesin Antagonist (SAR-Bombesin) Differentiated Clinical Utility: Phase 2 Evidence in PSMA-Negative Prostate Cancer

The bombesin-derived GRPR antagonist ⁶⁴Cu-SAR-Bombesin addresses a clinically quantified unmet need that PSMA-targeted agents cannot fulfill. Approximately 20% of patients with biochemically recurrent prostate cancer are PSMA-PET negative and therefore ineligible for PSMA-targeted imaging or therapy [1]. The Phase 2 SABRE trial (NCT05407311) was specifically designed to evaluate ⁶⁴Cu-SAR-Bombesin in this PSMA-negative population, with enrollment of 50 participants successfully completed [1]. Topline data from SABRE demonstrated that ⁶⁴Cu-SAR-Bombesin was safe and effective in detecting prostate cancer recurrence in patients with negative standard-of-care imaging [2]. Concurrently, the Phase 2 BOP trial (NCT05613842) showed no adverse events associated with ⁶⁴Cu-SAR-Bombesin and promising efficacy in patients with biochemically recurrent prostate cancer who were negative or equivocal on PSMA PET [3]. The SAR technology platform leverages the 12.7-hour half-life of ⁶⁴Cu, enabling imaging at later timepoints beyond the day of administration—a logistical advantage over shorter-lived isotopes such as ⁶⁸Ga (half-life 68 minutes) [1].

Clinical imaging Prostate cancer PSMA-negative

Bombesin Metabolic Stability Differentiation: Ψ[CH₂NH] Pseudopeptide Bond Modification Quantified

Native bombesin's metabolic stability profile can be substantially enhanced through specific pseudopeptide bond modifications, providing a quantifiable differentiation between native peptide and stabilized analogs for in vivo applications. A bombesin analog incorporating a reduced amide bond (ψ[CH₂NH]) at positions 13-14 ([Ψ¹³,¹⁴]bombesin) exhibited a half-life of 646 minutes in metabolic stability assays, demonstrating markedly enhanced resistance to proteolytic degradation compared to the unmodified peptide [1]. This stabilized analog retained high-affinity GRPR binding with an IC₅₀ of 1.2 nM compared to 0.3 nM for native bombesin—a modest 4-fold reduction in binding affinity in exchange for substantially prolonged in vivo persistence . The structural modification involves replacement of the scissile amide bond (CONH) with a reduced ψ(CH₂NH) linkage at the C-terminal region, which preserves the pharmacophore required for receptor recognition while eliminating a primary proteolytic cleavage site .

Metabolic stability Peptide engineering Proteolytic resistance

Bombesin Procurement: Evidence-Based Research and Industrial Application Scenarios


GRPR-Selective In Vitro Pharmacology and Receptor Binding Studies Requiring High-Affinity Native Agonist

Investigators requiring a well-characterized, high-affinity agonist for human GRPR (BB2) pharmacology studies should prioritize native bombesin over GRP or NMB. Bombesin binds human GRPR with a Ki of 1.4 ± 0.2 nM, representing approximately 4-fold higher affinity than GRP and 300-fold higher affinity than NMB at this receptor [1]. Its negligible affinity for BRS-3 (IC₅₀ > 3,000 nM) ensures GRPR-specific signaling without confounding orphan receptor activation [2]. This selectivity profile makes bombesin the optimal reference agonist for establishing baseline GRPR pharmacology, validating novel GRPR-targeted compounds, and calibrating receptor occupancy assays.

Development and Validation of GRPR-Targeted Radiopharmaceuticals and Theranostic Agents

For radiopharmaceutical development programs targeting GRPR-overexpressing malignancies (prostate, breast, lung, pancreatic cancers), the evidence strongly favors procurement and evaluation of bombesin-based GRPR antagonists over agonists. Direct head-to-head comparison demonstrates that GRPR antagonists achieve a 7.4-fold superior tumor-to-kidney ratio (5.2 vs. 0.7 at 4 h) and substantially higher in vivo tumor retention despite lower in vitro cellular uptake, representing a paradigm shift in bombesin radiopharmaceutical design [3]. The clinical validation of ⁶⁴Cu-SAR-Bombesin in Phase 2 trials for PSMA-negative prostate cancer further substantiates the antagonist approach for diagnostic imaging [4].

In Vivo Studies Requiring Extended Peptide Half-Life and Metabolic Stability

Studies involving systemic administration in animal models or ultimately intended for human translation should consider metabolically stabilized bombesin analogs incorporating pseudopeptide bond modifications. [Ψ¹³,¹⁴]Bombesin demonstrates a metabolic half-life of 646 minutes in stability assays while maintaining GRPR binding affinity within 4-fold of native bombesin (IC₅₀ 1.2 nM vs. 0.3 nM) [5]. This stabilization enables sustained target engagement, prolonged imaging windows, and reduced dosing frequency—critical parameters for longitudinal in vivo studies and therapeutic applications requiring extended receptor occupancy.

Human-Relevant Preclinical Studies and Translational Research

Due to the documented lack of correlation between human and rat GRPR pharmacology (r = 0.131, p = 0.54), any preclinical study with translational intent to human applications must employ compounds validated on human bombesin receptors [2]. Bombesin and its analogs intended for human GRPR targeting should not be selected based solely on rodent receptor data. Procurement decisions for compounds destined for human studies must require human receptor validation data; the stark species divergence in GRPR pharmacophores means that rodent potency rankings are not predictive of human receptor engagement and may lead to erroneous compound advancement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bombesin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.